N-[4-(difluoromethylsulfanyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide
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Overview
Description
N-[4-(difluoromethylsulfanyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. The presence of the difluoromethylsulfanyl group and the imidazole ring in its structure makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(difluoromethylsulfanyl)aniline with glyoxal in the presence of ammonium acetate to form the imidazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethylsulfanyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or azido-substituted phenyl derivatives.
Scientific Research Applications
N-[4-(difluoromethylsulfanyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethylsulfanyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. The imidazole ring can participate in coordination with metal ions or act as a proton donor/acceptor in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-difluoromethylsulfanyl-phenyl)-3-thiophen-2-yl-acrylamide
- N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Uniqueness
N-[4-(difluoromethylsulfanyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide is unique due to the presence of both the difluoromethylsulfanyl group and the imidazole ring in its structure. This combination imparts distinct physicochemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3OS/c12-11(13)18-8-3-1-7(2-4-8)16-10(17)9-14-5-6-15-9/h1-4,11H,5-6H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFFKKCGXQMTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C(=O)NC2=CC=C(C=C2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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